molecular formula C18H15NO3S2 B14446983 1-Naphthalenyl methyl((phenylthio)sulfinyl)carbamate CAS No. 77276-09-6

1-Naphthalenyl methyl((phenylthio)sulfinyl)carbamate

Cat. No.: B14446983
CAS No.: 77276-09-6
M. Wt: 357.5 g/mol
InChI Key: LYWBMBWERYZRMK-UHFFFAOYSA-N
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Description

1-Naphthalenyl methyl((phenylthio)sulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring, a phenylthio group, and a sulfinyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenyl methyl((phenylthio)sulfinyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-naphthol with methyl isocyanate to form 1-naphthyl methylcarbamate. This intermediate is then reacted with phenylthio sulfinyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenyl methyl((phenylthio)sulfinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

1-Naphth

Properties

CAS No.

77276-09-6

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

IUPAC Name

naphthalen-1-yl N-methyl-N-phenylsulfanylsulfinylcarbamate

InChI

InChI=1S/C18H15NO3S2/c1-19(24(21)23-15-10-3-2-4-11-15)18(20)22-17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3

InChI Key

LYWBMBWERYZRMK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC1=CC=CC2=CC=CC=C21)S(=O)SC3=CC=CC=C3

Origin of Product

United States

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